

# Validating TG-1801 Efficacy with Patient-Derived Xenografts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational bispecific antibody TG-1801 with alternative therapies for B-cell malignancies, focusing on efficacy data from patient-derived xenograft (PDX) models. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support researchers in their evaluation of this novel therapeutic.

### **TG-1801: A Dual-Targeting Immunotherapy**

TG-1801 is a first-in-class, bispecific antibody that simultaneously targets CD19 and CD47. CD19 is a B-cell specific marker broadly expressed across B-cell malignancies, while CD47 is a ubiquitous "don't eat me" signal that cancer cells exploit to evade phagocytosis by macrophages[1]. By co-targeting both, TG-1801 aims to selectively enhance the phagocytosis of CD19-positive B-cells while minimizing the hematological side effects associated with indiscriminate CD47 blockade[2]. TG-1801 is currently under investigation in Phase 1 clinical trials for patients with relapsed or refractory B-cell lymphoma.

## **Comparative Efficacy in Xenograft Models**

Preclinical studies utilizing xenograft models have demonstrated the anti-tumor activity of TG-1801, both as a monotherapy and in combination with other agents.



# TG-1801 Monotherapy and Combination Therapy in a Burkitt's Lymphoma Xenograft Model

In a subcutaneous xenograft model using the Raji Burkitt's lymphoma cell line, TG-1801 demonstrated significant tumor growth inhibition (TGI). The combination of TG-1801 with the anti-CD20 monoclonal antibody ublituximab and the PI3K-delta inhibitor umbralisib (the "U2" regimen) showed synergistic effects[3][4].

| Treatment Group                               | Dosage                 | Tumor Growth<br>Inhibition (TGI) | Tumor-Free Mice<br>(Day 42) |
|-----------------------------------------------|------------------------|----------------------------------|-----------------------------|
| TG-1801                                       | 5 mg/kg, once weekly   | 76%[3][4]                        | 1/8[3][4]                   |
| Ublituximab                                   | 5 mg/kg, once weekly   | 88%[3][4]                        | -                           |
| Umbralisib                                    | 150 mg/kg, twice daily | 50%[4]                           | -                           |
| TG-1801 +<br>Ublituximab                      | As above               | 93%[3][4]                        | 3/8[3][4]                   |
| TG-1801 + Umbralisib                          | As above               | 85%[3][4]                        | -                           |
| TG-1801 +<br>Ublituximab +<br>Umbralisib (U2) | As above               | 93%[3][4]                        | 3/8[3][4]                   |

Table 1: Efficacy of TG-1801 alone and in combination in a Raji Burkitt's Lymphoma xenograft model. Data sourced from preclinical presentations.[3][4]

# Comparison with Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are established treatments for various B-cell malignancies. Preclinical evidence suggests that TG-1801 may offer a superior efficacy profile compared to ibrutinib in certain contexts. In patient-derived xenograft (PDX) models of Diffuse Large B-cell Lymphoma (DLBCL), TG-1801 was reported to reduce tumor burden with "significantly higher efficacy than ibrutinib"[4]. However,



specific quantitative data from this head-to-head comparison in PDX models is not publicly available at this time.

### **Experimental Protocols**

The following are generalized protocols for establishing and utilizing patient-derived xenografts for therapeutic evaluation, based on common practices in the field.

### **Establishment of Patient-Derived Xenografts (PDX)**

- Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients with B-cell malignancies, typically from surgical resection or biopsy.
- Implantation: The tumor tissue is sectioned into small fragments (typically 2-3 mm³) and surgically implanted subcutaneously into the flank of immunocompromised mice (e.g., NODscid gamma (NSG) mice)[5].
- Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). Upon reaching the target size, the tumors are harvested, and a portion is cryopreserved for future use, while another portion is passaged to subsequent cohorts of mice for expansion and experimental studies.
- Model Characterization: Established PDX models are characterized through histology, immunohistochemistry, and genomic sequencing to ensure they retain the key features of the original patient tumor[6].

### In Vivo Efficacy Studies

- Cohort Formation: Once tumors in the PDX-bearing mice reach a predetermined size (e.g., 150-250 mm<sup>3</sup>), the mice are randomized into treatment and control groups.
- Treatment Administration: TG-1801 is typically administered intravenously (IV) at specified doses and schedules (e.g., 5 mg/kg, once weekly)[3][4]. Comparator agents, such as BTK inhibitors, are administered according to their established preclinical dosing regimens (e.g., oral gavage). The control group receives a vehicle control.
- Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.



 Data Analysis: Treatment efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Key metrics include Tumor Growth Inhibition (TGI), which is the percentage difference in the mean tumor volume of a treated group compared to the control group at the end of the study.

# Visualizing the Mechanisms TG-1801 Signaling Pathway

Caption: TG-1801 binds to CD19 on B-cells and blocks the CD47 "don't eat me" signal, promoting phagocytosis.

### **Experimental Workflow for PDX Efficacy Studies**



# **Patient Tumor Biopsy** Subcutaneous Implantation into Immunocompromised Mice Initial Tumor Growth (P0) Tumor Harvest & Expansion (Passaging to P1, P2...) Establishment of Treatment Cohorts (Tumor Volume ~200mm<sup>3</sup>) Treatment Phase Administer TG-1801, Comparator, or Vehicle Tumor Volume & Body Weight Measurement (2x/week)

Patient-Derived Xenograft (PDX) Efficacy Workflow

Click to download full resolution via product page

Data Analysis (Tumor Growth Inhibition)



Caption: Workflow for evaluating therapeutic efficacy using patient-derived xenograft (PDX) models.

#### Conclusion

The available preclinical data from xenograft models suggest that TG-1801 is a promising therapeutic candidate for B-cell malignancies, demonstrating notable anti-tumor activity as a single agent and enhanced efficacy in combination with the U2 regimen. While direct quantitative comparisons with BTK inhibitors in PDX models are not yet publicly available, initial reports suggest a potential for superior efficacy. Further research and the release of more comprehensive preclinical and clinical data will be crucial for fully elucidating the therapeutic potential of TG-1801 in the evolving landscape of B-cell malignancy treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Targeting CD47-SIRPα axis for Hodgkin and non-Hodgkin lymphoma immunotherapy -PMC [pmc.ncbi.nlm.nih.gov]
- 2. tgtherapeutics.com [tgtherapeutics.com]
- 3. tgtherapeutics.com [tgtherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. B-cell lymphoma patient-derived xenograft models enable drug discovery and are a platform for personalized therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating TG-1801 Efficacy with Patient-Derived Xenografts: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662764#validating-tg-1801-efficacy-with-patient-derived-xenografts]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com